Ethyl 1,2,4-triazine-6-carboxylate
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Overview
Description
Ethyl 1,2,4-triazine-6-carboxylate is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse biological activities and applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1,2,4-triazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl cyanoacetate with hydrazine derivatives, followed by cyclization to form the triazine ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions tailored for large-scale synthesis would be crucial .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the triazine ring .
Scientific Research Applications
Ethyl 1,2,4-triazine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research has shown that derivatives of triazines, including this compound, exhibit promising pharmacological activities, making them candidates for drug development.
Industry: The compound is used in the synthesis of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of ethyl 1,2,4-triazine-6-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The triazine ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. For example, some triazine derivatives inhibit enzymes involved in DNA replication or protein synthesis, leading to their use as antiviral or anticancer agents .
Comparison with Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: Known for its antiviral and anticancer properties.
1,3,5-Triazine: Widely used in agriculture as herbicides and in materials science.
Tetrazines: Known for their applications in click chemistry and bioorthogonal reactions.
Uniqueness: Ethyl 1,2,4-triazine-6-carboxylate stands out due to its specific structural features and the versatility of its chemical reactions. Its ability to undergo various modifications makes it a valuable intermediate in the synthesis of a wide range of bioactive compounds. Additionally, its relatively simple synthesis and stability under different conditions add to its appeal in research and industrial applications .
Properties
CAS No. |
1260671-58-6 |
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Molecular Formula |
C6H7N3O2 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
ethyl 1,2,4-triazine-6-carboxylate |
InChI |
InChI=1S/C6H7N3O2/c1-2-11-6(10)5-3-7-4-8-9-5/h3-4H,2H2,1H3 |
InChI Key |
ZQFMUFONNBAZAY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=CN=N1 |
Origin of Product |
United States |
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